3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene typically involves the fluorination of nonene derivatives. One common method is the direct fluorination of nonene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) or the use of fluorinating agents such as cobalt trifluoride (CoF3). These methods allow for the large-scale production of fluorinated compounds with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the nonene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) and amines can react with the compound in substitution reactions.
Hydrogenation: Catalytic hydrogenation can be used to reduce the double bond, converting the compound into a saturated fluorinated alkane.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted fluorinated alkenes can be formed.
Hydrogenation Products: The major product of hydrogenation is a fully saturated fluorinated alkane.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene exerts its effects is primarily through its interaction with molecular targets via its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interaction with other molecules, affecting pathways involved in chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoronon-1-ene is unique due to its specific fluorination pattern and the presence of a double bond. This structure imparts distinct chemical properties, such as enhanced reactivity in addition reactions and increased thermal stability.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoronon-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15/c1-2-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWAMINHJDYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180087 | |
Record name | (Perfluoroheptyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25431-45-2 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-1-nonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25431-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Perfluoroheptyl)ethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025431452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Perfluoroheptyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoronon-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (PERFLUOROHEPTYL)ETHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L528E78CY3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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